2-(2,3,5-Trimethyl-1H-indol-7-ylmethyl)-isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3,5-Trimethyl-1H-indol-7-ylmethyl)-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an indole moiety, which is a significant heterocyclic system in natural products and drugs .
Preparation Methods
The synthesis of 2-(2,3,5-Trimethyl-1H-indol-7-ylmethyl)-isoindole-1,3-dione can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields the corresponding tricyclic indole, which can then be further modified to obtain the desired isoindoline-1,3-dione derivative. Industrial production methods often involve solventless conditions to adhere to green chemistry principles .
Chemical Reactions Analysis
2-(2,3,5-Trimethyl-1H-indol-7-ylmethyl)-isoindole-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and other electrophilic or nucleophilic agents . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified indole and isoindoline derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antipsychotic agent due to its ability to modulate the dopamine receptor D2 . Additionally, it has been studied for its potential in treating Alzheimer’s disease by inhibiting β-amyloid protein aggregation . In the industry, it is used in the development of new drugs and as an intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of 2-(2,3,5-Trimethyl-1H-indol-7-ylmethyl)-isoindole-1,3-dione involves its interaction with molecular targets such as the dopamine receptor D2. It acts as a ligand, binding to the receptor and modulating its activity . This interaction can influence various signaling pathways in the brain, leading to its potential therapeutic effects in conditions like Parkinson’s disease and schizophrenia .
Comparison with Similar Compounds
Similar compounds to 2-(2,3,5-Trimethyl-1H-indol-7-ylmethyl)-isoindole-1,3-dione include other isoindoline derivatives and indole-based compounds. For example, indole-3-acetic acid and N-methyltryptamine are structurally related and share some biological activities . this compound is unique in its specific substitution pattern and its ability to modulate the dopamine receptor D2, making it particularly valuable in medicinal chemistry .
Properties
IUPAC Name |
2-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-11-8-14(18-17(9-11)12(2)13(3)21-18)10-22-19(23)15-6-4-5-7-16(15)20(22)24/h4-9,21H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYNUKPARJDXAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C)C)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.